![molecular formula C25H20FN3O2S B2926968 2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476459-61-7](/img/structure/B2926968.png)

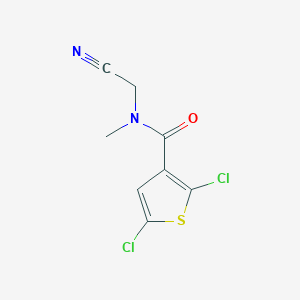

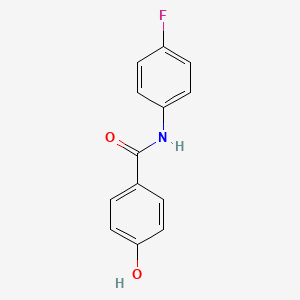

2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Inflammatory Activity

Research into novel derivatives of chloro-fluorophenyl acetamides has demonstrated significant anti-inflammatory properties. For instance, Sunder and Maleraju synthesized derivatives that exhibited notable anti-inflammatory activity, with certain compounds showing higher efficacy than others in this class (Sunder & Maleraju, 2013).

Anticancer Activity

Compounds containing fluoro and phenoxy phenyl moieties have been evaluated for their anticancer potential. Hammam et al. reported the synthesis of fluoro-substituted benzo[b]pyran compounds that exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting a promising avenue for developing new anticancer agents (Hammam et al., 2005).

Antimicrobial Activity

Saravanan et al. synthesized novel thiazole derivatives incorporating a pyrazole moiety and tested them for antimicrobial activity against various bacterial and fungal strains. Their findings indicated significant antimicrobial efficacy, with some compounds showing superior activity (Saravanan et al., 2010).

Neuroinflammation Imaging

In the context of neuroinflammation imaging, Dollé et al. developed a novel series of fluorine-18 labeled compounds for PET imaging of the translocator protein (18 kDa), a marker of neuroinflammatory processes. These compounds, including DPA-714, demonstrated high affinity and selectivity for TSPO, offering potential as diagnostic tools for neurodegenerative diseases (Dollé et al., 2008).

Antitumor Activity

Alqasoumi et al. explored the antitumor activity of novel acetamide and pyrrole derivatives containing a pyrazole moiety, finding compounds that were more effective than the reference drug doxorubicin in certain cases. This suggests the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK), a key enzyme of the parasite purine salvage pathway . This pathway is vital for the survival of the parasite .

Mode of Action

The compound interacts specifically and tightly with TbrAK with nanomolar affinity . It enhances TbrAK activity, leading to hyperactivation of the enzyme . This hyperactivation is due to the abolishment of the intrinsic substrate-inhibition .

Biochemical Pathways

The affected pathway is the purine salvage pathway of the parasite . The compound’s interaction with adenosine kinase leads to hyperactivation of this pathway .

Pharmacokinetics

Its interaction with tbrak suggests it has the ability to penetrate the parasite and interact with intracellular targets .

Result of Action

The result of the compound’s action is the hyperactivation of adenosine kinase, leading to potential disruption of the purine salvage pathway . This could lead to an imbalance in the parasite’s purine levels, affecting its survival .

properties

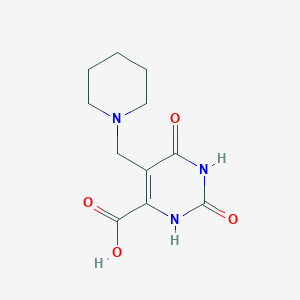

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2S/c26-18-8-6-17(7-9-18)14-24(30)27-25-22-15-32-16-23(22)28-29(25)19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDRELOAIKWOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)

![5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926902.png)